1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Overview
Description
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a spirocyclic compound with the molecular formula C9H13NO3 This compound is characterized by its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
The synthesis of 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. For instance, the reaction may involve the use of dichloromethane as a solvent, triethylamine as a base, and ethyl chloroformate as a reagent . The reaction conditions typically include stirring at room temperature and monitoring the conversion rate using high-performance liquid chromatography (HPLC).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique spiro structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
1-Oxa-3-azaspiro[4.5]dec-2-ene: This compound has a similar spiro structure but differs in the position of the nitrogen atom.
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride: This compound includes an additional nitrogen atom and a hydrochloride group, which may alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCGHJFEWJCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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